molecular formula C9H13N3O3S B15214502 6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 20865-50-3

6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No.: B15214502
CAS No.: 20865-50-3
M. Wt: 243.29 g/mol
InChI Key: CAYOMDBSXLEHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidine class, featuring a sulfanylidene (C=S) group at position 2, a propan-2-yl oxymethyl substituent at position 5, and a carboxylic acid moiety at position 2.

Properties

CAS No.

20865-50-3

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-amino-5-(propan-2-yloxymethyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O3S/c1-4(2)15-3-5-6(8(13)14)11-9(16)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,16)

InChI Key

CAYOMDBSXLEHNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(NC(=S)N=C1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This method allows for the precipitation of pure products within 5 to 10 minutes of reaction time, yielding high purity and regioselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DMSO-HCl system.

    Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones, and triethylamine in hot ethanol.

Major Products:

Mechanism of Action

The mechanism of action of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and amino group play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 98011-28-0)
  • Key Differences :
    • Replaces the propan-2-yl oxymethyl group with a phenyl ring and substitutes the carboxylic acid with a carboxamide.
    • Impact :
  • The carboxamide (pKa ~10.86) reduces acidity compared to the carboxylic acid (pKa ~5), altering ionization under physiological conditions.
  • Physical Properties: Melting point: 196°C (ethanol), higher than typical carboxylic acid derivatives due to stronger intermolecular hydrogen bonding from the carboxamide.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Key Differences: Substitutes the amino and sulfanylidene groups with chloro and methyl groups. Impact:
  • The electron-withdrawing chloro group enhances electrophilicity at position 2, favoring nucleophilic substitution reactions.
  • Methyl and chloro substituents reduce hydrogen-bonding capacity compared to amino and sulfanylidene groups.
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone
  • Key Differences :
    • Nitro group at position 5 replaces the propan-2-yl oxymethyl group.
    • Impact :
  • The nitro group is strongly electron-withdrawing, polarizing the ring and increasing reactivity in reduction or substitution reactions.
  • Propargylsulfanyl introduces alkyne functionality, enabling click chemistry applications.

Physicochemical Properties

The table below summarizes key properties of the target compound and analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa Key Substituents
6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-...-4-carboxylic acid C₉H₁₃N₃O₃S 259.28 Not Reported ~5 (COOH) Propan-2-yl oxymethyl, sulfanylidene
6-Amino-4-phenyl-2-sulfanylidene-...-5-carboxamide C₁₁H₁₂N₄OS 248.3 196 10.86 Phenyl, carboxamide
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Not Reported ~2.5 Chloro, methyl
  • Hydrophobicity : The propan-2-yl oxymethyl group in the target compound likely enhances lipophilicity compared to the phenyl group in , improving membrane permeability.
  • Solubility : The carboxylic acid moiety in the target compound increases aqueous solubility relative to carboxamide derivatives .

Biological Activity

6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine core with various substituents, including an amino group and a sulfanylidene moiety. Its molecular formula is C12H16N2O3SC_{12}H_{16}N_2O_3S, which contributes to its diverse biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways. For instance, studies have demonstrated its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, suggesting its utility in treating hyperuricemia-related conditions .
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Antioxidant Activity : The presence of functional groups within the compound suggests it may act as an antioxidant, helping to mitigate oxidative stress in biological systems .

Pharmacological Effects

Table 1 summarizes the pharmacological effects observed in various studies involving this compound.

Study Effect Observed Concentration Methodology
Xanthine oxidase inhibition10 μMEnzymatic assay
Antimicrobial activityVariesDisk diffusion method
Antioxidant activityNot specifiedDPPH assay

Case Study 1: Xanthine Oxidase Inhibition

In a study focusing on the inhibition of xanthine oxidase, researchers tested various concentrations of this compound. The compound exhibited significant inhibition at concentrations as low as 10 μM, indicating its potential as a therapeutic agent for managing conditions like gout and other hyperuricemia-related disorders .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of the compound against several bacterial strains. The results demonstrated that it inhibited growth effectively at varying concentrations, suggesting its potential application in developing new antimicrobial agents.

Case Study 3: Antioxidant Potential

A recent investigation assessed the antioxidant capacity of the compound using the DPPH assay. The findings indicated a notable reduction in DPPH radical concentration, supporting its role as an antioxidant and suggesting further exploration into its protective effects against oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.